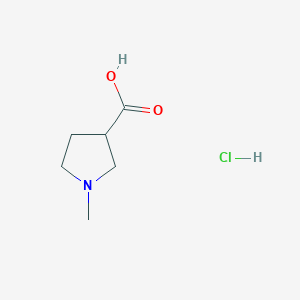

1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWLEGORBDKYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-87-0 | |

| Record name | 1-methylpyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride vs (S)-isomer

An In-Depth Technical Guide to the Stereoisomers of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride: (R) vs. (S)

Authored by a Senior Application Scientist

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of medicinal chemistry and pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. 1-Methylpyrrolidine-3-carboxylic acid, a derivative of the cyclic amino acid β-proline, is a chiral building block of significant interest.[1][2] Its rigid, five-membered ring provides a structurally constrained scaffold that is invaluable for designing molecules with high affinity and selectivity for biological targets.[3][4]

This compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Methylpyrrolidine-3-carboxylic acid and (S)-1-Methylpyrrolidine-3-carboxylic acid. While they share the same chemical formula and connectivity, their three-dimensional architectures are distinct. This stereochemical difference is paramount, as biological systems—composed of chiral entities like proteins and nucleic acids—interact differently with each enantiomer.[5] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other could be less active, inactive, or even responsible for adverse effects (the distomer).[5]

This guide provides an in-depth technical examination of the (R) and (S) isomers of this compound. We will explore their synthesis and resolution, comparative analytical techniques, and the stereospecific implications for their application, equipping researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these versatile chiral synthons.

Part 1: Physicochemical Properties—A Tale of Two Isomers

Enantiomers share identical physical properties in an achiral environment. Their melting points, boiling points, densities, and solubilities in achiral solvents are the same. The defining physical difference lies in their interaction with plane-polarized light, a property known as optical activity. One isomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it an equal amount in a counter-clockwise (-) direction (levorotatory). It is crucial to note that the (R/S) designation, which describes the absolute configuration of the chiral center, does not directly correlate with the direction of optical rotation (+/-).

| Property | (R)-1-Methylpyrrolidine-3-carboxylic acid HCl | (S)-1-Methylpyrrolidine-3-carboxylic acid HCl | Racemic 1-Methylpyrrolidine-3-carboxylic acid HCl |

| Molecular Formula | C₆H₁₂ClNO₂[6] | C₆H₁₂ClNO₂[7] | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol [6] | 165.62 g/mol [7] | 165.62 g/mol |

| Appearance | Off-white to light yellow solid[8] | Solid (Appearance not specified) | Solid |

| Purity | ≥95% (Typical) | ≥97% (Typical)[9] | ≥95% (Typical) |

| Storage | Sealed in dry, room temperature or 2-8°C[8] | Sealed in dry, room temperature | Sealed in dry, room temperature |

| Optical Rotation | Specific rotation is opposite in sign to the (S)-isomer. | Specific rotation is opposite in sign to the (R)-isomer. | [α] = 0° (inactive) |

Part 2: Stereospecific Synthesis and Chiral Resolution

Obtaining enantiomerically pure forms of 1-Methylpyrrolidine-3-carboxylic acid is a critical first step for any meaningful research or development. The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture. The ideal approach is enantioselective synthesis, as it avoids the loss of 50% of the material inherent in resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved by:

-

Using a Chiral Precursor: A common and effective method is to start with an enantiomerically pure building block, such as (R)- or (S)-pyrrolidine-3-carboxylic acid, and subsequently introduce the N-methyl group. A typical reaction is reductive amination, where the parent amino acid is reacted with formaldehyde in the presence of a reducing agent (e.g., H₂ over a palladium or platinum catalyst).[10]

-

Organocatalytic Methods: Advanced techniques, such as organocatalytic enantioselective Michael additions, can be used to construct the chiral pyrrolidine ring from achiral starting materials, achieving high enantiomeric excess (ee).[11][12]

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers. This process, known as chiral resolution, relies on converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.[13]

Common Resolution Techniques:

-

Diastereomeric Salt Crystallization: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-(-)-Mandelic Acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution.[13]

-

Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes. For example, a lipase can selectively hydrolyze the methyl or ethyl ester of one enantiomer, leaving the other enantiomer as the unreacted ester. When the reaction reaches approximately 50% conversion, the resulting acid and the unreacted ester can be separated.[13]

-

Preparative Chiral HPLC: While often used for analysis, High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) can also be scaled up to separate gram quantities of enantiomers.

Caption: General workflow for chiral resolution.

Part 3: Analytical Techniques for Chiral Discrimination

Once a single enantiomer has been synthesized or isolated, its enantiomeric purity must be rigorously verified. Several analytical techniques are employed for this purpose, with chiral chromatography being the gold standard.[5][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining enantiomeric excess (ee%).

-

Direct Method: This approach uses a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector (e.g., polysaccharide-based derivatives) that forms transient, diastereomeric complexes with the enantiomers. The different stabilities of these complexes cause one enantiomer to be retained longer on the column, resulting in separation.[13]

-

Indirect Method: In this method, the enantiomeric mixture is first reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[15] These diastereomers can then be easily separated on a standard, achiral HPLC column (like a C18 column) because they have different physical properties.[15][16] This is a robust and often more accessible method if a specialized chiral column is unavailable.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is another powerful separation technique. For chiral analysis, a chiral selector is added to the background electrolyte (running buffer). The enantiomers form transient diastereomeric complexes with the selector, which alters their effective electrophoretic mobility, leading to separation.[13]

Caption: Workflow for determining enantiomeric purity.

Part 4: Stereospecific Applications and Biological Significance

The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive molecules.[2][4][17] The stereochemistry at the C3 position is often a critical determinant of a compound's interaction with its biological target. For example, (R)-pyrrolidine-3-carboxylic acid derivatives have been reported as components of enzyme inhibitors and receptor agonists.[2]

While specific biological data for the N-methylated hydrochloride salts are often proprietary or part of ongoing research, the principles can be extrapolated from their parent structures. For instance:

-

DPP-IV Inhibitors: The pyrrolidine scaffold is a key component in gliptins (like Vildagliptin), which are used to treat type 2 diabetes. The specific stereochemistry is essential for fitting into the active site of the dipeptidyl peptidase-IV (DPP-IV) enzyme.[4][17]

-

Receptor Agonists: The constrained nature of the pyrrolidine ring is ideal for designing ligands that can selectively bind to G-protein coupled receptors (GPCRs), such as GPR120 agonists for metabolic disorders.[17] The orientation of the carboxylic acid group, dictated by the (R) or (S) configuration, governs the key binding interactions (e.g., hydrogen bonding, salt bridges) within the receptor's binding pocket.

The use of a single, well-characterized enantiomer is mandated by regulatory agencies like the FDA for new drug development. This practice, known as chiral switching, ensures that the therapeutic agent has an optimized efficacy and safety profile by eliminating the metabolic burden and potential off-target effects of the non-therapeutic distomer.[5]

Part 5: Experimental Protocol: Indirect Chiral HPLC Analysis

This protocol details a self-validating method for determining the enantiomeric excess of 1-Methylpyrrolidine-3-carboxylic acid by converting the enantiomers into diastereomeric amides for analysis on a standard achiral HPLC column.

Objective: To determine the enantiomeric purity of a sample of this compound.

Pillar of Trustworthiness: This protocol is self-validating. By derivatizing and analyzing a known racemic sample first, a baseline separation of the two diastereomer peaks is established. The analysis of an unknown sample is then compared against this reference, ensuring confidence in the identification and quantification of each enantiomer.

Methodology:

-

Materials:

-

Sample: (R/S)-1-Methylpyrrolidine-3-carboxylic acid HCl (for reference), and the unknown sample.

-

Chiral Derivatizing Agent (CDA): (S)-(-)-α-Methylbenzylamine or similar chiral amine.[13]

-

Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).

-

Base: Diisopropylethylamine (DIPEA).

-

Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF, reaction solvent), Acetonitrile (ACN, HPLC grade), Deionized Water, Formic Acid.

-

-

Instrumentation:

-

Standard HPLC system with UV detector.

-

Achiral reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

-

-

Experimental Procedure (Derivatization):

-

Step 1: In a clean vial, dissolve ~5 mg of the 1-Methylpyrrolidine-3-carboxylic acid HCl sample in 1 mL of DCM.

-

Step 2: Add 1.5 equivalents of the coupling agent (e.g., HBTU) and 2.0 equivalents of DIPEA. Stir for 5 minutes at room temperature. Causality: The base neutralizes the hydrochloride salt and activates the carboxylic acid with the coupling agent to form a highly reactive intermediate.

-

Step 3: Add 1.2 equivalents of the chiral amine CDA (e.g., (S)-(-)-α-Methylbenzylamine).

-

Step 4: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC or LC-MS if possible to ensure completion. Validation: Complete reaction is crucial to prevent kinetic resolution, which would lead to inaccurate ee% values.

-

Step 5: Quench the reaction by adding a small amount of water. Extract the organic layer, dry it with sodium sulfate, and evaporate the solvent.

-

Step 6: Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a 10% B to 90% B gradient over 20-30 minutes. Rationale: A gradient is used to ensure elution of both the diastereomers and any unreacted starting materials with good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or wavelength appropriate for the chromophore introduced by the CDA).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the two resulting diastereomer peaks in the chromatogram.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major peak and Area₂ is the area of the minor peak).

-

Conclusion

The (R) and (S) enantiomers of this compound are seemingly identical yet functionally distinct molecules. Their shared physical properties belie a profound difference in their stereochemistry, which dictates their interactions within the chiral environment of a biological system. For professionals in drug discovery and chemical research, a mastery of the techniques for their stereoselective synthesis, resolution, and analysis is not merely an academic exercise—it is a prerequisite for innovation and regulatory compliance. The choice of enantiomer, the method of its preparation, and the rigor of its analysis are foundational decisions that directly impact the efficacy, safety, and ultimate success of novel therapeutics derived from this versatile chiral scaffold.

References

-

BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. [13]

-

Higashi, T., et al. Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. (Source details limited, refers to a scientific presentation or publication).[15]

-

Sigma-Aldrich. This compound Product Page.

-

PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. [7]

-

Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid Product Page. [1]

-

PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [18]

-

Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. [10]

-

Yin, F., Garifullina, A., & Tanaka, F. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [2]

-

Uno, K., et al. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [19]

-

BLD Pharm. (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride Product Page. [6]

-

ChemicalBook. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE. [8]

-

Smolecule. Buy 1-Methylpyrrolidine-3-carboxylic acid. [20]

-

Encyclopedia of Chromatography. Chiral Drug Separation. (Source details limited, likely a chapter in a reference work).

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [11]

-

Chemsrc. (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID. [9]

-

BenchChem. Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. [17]

-

Wang, R., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [14]

-

Yin, F., et al. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [12]

-

Wikipedia. Chiral analysis. [5]

-

MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid. [21]

-

TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. [22]

-

Gatti, R., et al. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [16]

-

BenchChem. An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid. [3]

-

Iannazzo, D., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Chiral analysis - Wikipedia [en.wikipedia.org]

- 6. (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]

- 9. CAS#:952484-58-1 | (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 10. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]

- 16. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Buy 1-Methylpyrrolidine-3-carboxylic acid | 412281-11-9 [smolecule.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. tcichemicals.com [tcichemicals.com]

Synthesis of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride starting materials

An In-Depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Abstract

1-Methylpyrrolidine-3-carboxylic acid and its hydrochloride salt are pivotal building blocks in modern medicinal and agricultural chemistry.[1][2] Their presence in the core structure of numerous pharmacologically active compounds, particularly those targeting neurological disorders, has driven significant interest in efficient and scalable synthetic methodologies.[1][2][3] This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and professionals in drug development. We will explore various synthetic pathways, detailing the logic behind precursor selection, reaction mechanisms, and process optimization. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and comparative data to ensure scientific integrity and practical applicability.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical disconnection points. The most straightforward strategies involve either the formation of the N-methyl bond on a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring itself from acyclic precursors. The final step is invariably the formation of the hydrochloride salt from the free base.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Strategies and Starting Materials

The selection of a synthetic route is often dictated by factors such as the availability and cost of starting materials, desired stereochemistry, and scalability requirements. Below, we detail the most prominent and field-proven methodologies.

Route A: N-Methylation of Pyrrolidine-3-Carboxylic Acid Derivatives

This is arguably the most direct and frequently employed strategy, leveraging commercially available pyrrolidine-3-carboxylic acid or its esters. The core transformation is the introduction of a methyl group onto the secondary amine of the pyrrolidine ring.

Causality and Experimental Choices: Reductive amination is the method of choice for this transformation due to its high efficiency and selectivity. The reaction proceeds via the formation of an intermediate iminium ion upon reaction of the secondary amine with formaldehyde, which is then reduced in situ.

-

Eschweiler-Clarke Reaction: This classical method uses a mixture of formaldehyde and formic acid. Formic acid serves as the reducing agent, delivering a hydride to the iminium intermediate. It is a robust, metal-free option suitable for many applications.

-

Catalytic Hydrogenation: A cleaner and often higher-yielding alternative involves reacting the pyrrolidine precursor with formaldehyde in the presence of a catalyst (e.g., Palladium on carbon, Platinum) under a hydrogen atmosphere.[4] This method avoids the use of a stoichiometric reductant, making it more atom-economical.

The final step involves treating the resulting N-methylated free base with hydrochloric acid to precipitate the desired hydrochloride salt, which is often more stable, crystalline, and easier to handle than the free base.[5]

Caption: Workflow for the N-Methylation strategy.

Route B: Synthesis from Acyclic Precursors via Cyclization

For situations requiring the construction of the pyrrolidine scaffold, particularly for creating specific stereoisomers, cyclization strategies are employed. Organocatalytic methods have emerged as powerful tools for this purpose.[5]

Causality and Experimental Choices: A highly effective modern approach involves an asymmetric Michael addition followed by reductive cyclization.[6][7][8] This strategy allows for the precise control of stereocenters.

-

Michael Addition: The reaction is initiated by the conjugate addition of a nitroalkane (like nitromethane) to a 4-substituted-4-oxo-2-enoate.[6] Chiral organocatalysts, such as primary amine thioureas, are used to induce high enantioselectivity.

-

Reductive Cyclization: The resulting Michael adduct, which contains both a ketone and a nitro group, is then subjected to reductive cyclization. Catalytic hydrogenation (e.g., using Palladium on carbon or Raney Nickel) simultaneously reduces the nitro group to an amine and the ketone to a hydroxyl group (or facilitates reductive amination), triggering an intramolecular cyclization to form the pyrrolidine ring.

-

N-Methylation and Salt Formation: If the nitrogen is not methylated during the cyclization, a subsequent N-methylation step (as described in Route A) is performed, followed by conversion to the hydrochloride salt.

This route is more complex but offers unparalleled control over the molecule's stereochemistry, which is critical in drug development.[5] Using this method, 5-methylpyrrolidine-3-carboxylic acid has been synthesized with 97% enantiomeric excess in just two steps.[6][7][8]

Caption: Workflow for the Asymmetric Cyclization strategy.

Route C: Functional Group Interconversion from Other 1-Methylpyrrolidines

Another viable pathway involves starting with a readily available 1-methylpyrrolidine derivative and converting a functional group at the 3-position into a carboxylic acid.

Causality and Experimental Choices: A common precursor for this route is 1-Methyl-3-pyrrolidinol.[5] The synthesis of this alcohol is well-established, often starting from the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine.[9]

The conversion of the alcohol to the carboxylic acid typically involves a two-step process:

-

Oxidation to Ketone: The secondary alcohol (1-Methyl-3-pyrrolidinol) is first oxidized to the corresponding ketone, 1-Methylpyrrolidin-3-one.[5] Standard oxidizing agents like Swern or Dess-Martin oxidation are effective at the lab scale.

-

Conversion to Carboxylic Acid: The transformation of the ketone to the carboxylic acid is more complex and represents the main challenge of this route. While no direct, high-yield method is prominently cited, it could conceptually proceed through reactions like a haloform reaction followed by further manipulation or via more advanced carbonylation techniques. Due to the multiple steps and potentially harsh conditions, this route is often less preferred than Route A unless the precursors are exceptionally inexpensive or readily available.

Comparative Summary of Synthetic Routes

| Route | Starting Material(s) | Key Transformation(s) | Reagents & Catalysts | Advantages | Disadvantages |

| A | Pyrrolidine-3-carboxylic acid (or ester) | Reductive Amination | Formaldehyde, HCOOH or H₂/Pd-C | High yield, direct, uses available precursors. | Stereochemistry is dependent on the starting material. |

| B | 4-Oxo-2-enoate, Nitroalkane | Michael Addition, Reductive Cyclization | Chiral Organocatalyst, H₂/Pd-C | Excellent stereocontrol, builds complexity efficiently. | More steps, requires catalyst synthesis/purchase. |

| C | 1,4-Dichloro-2-butanol, Methylamine | Cyclization, Oxidation | NaOH, Standard Oxidants | Utilizes inexpensive, simple starting materials. | Multiple steps, final oxidation can be low-yielding. |

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, representing common and reliable procedures.

Protocol 1: Synthesis of 1-Methyl-3-pyrrolidinol (Precursor for Route C)

This protocol is adapted from established methods for the cyclization of 1,4-dihalobutanols with primary amines.[9]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge a 40% aqueous solution of methylamine. Cool the flask to 10-15°C using an ice-water bath.

-

Addition of Dichlorobutanol: Slowly add 1,4-dichloro-2-butanol dropwise to the stirred methylamine solution, ensuring the internal temperature is maintained below 20°C.

-

Pressurized Reaction: Transfer the resulting mixture to a steel autoclave. Seal the vessel and heat to approximately 120°C. The reaction is maintained at this temperature under the developed pressure for 10-12 hours, or until GC analysis shows the disappearance of the starting material.

-

Workup and Isolation: Cool the reactor to room temperature and cautiously vent any excess pressure. Discharge the contents and add solid sodium hydroxide pellets portion-wise to basify the mixture and salt out the product. This will also liberate excess methylamine gas, which should be done in a well-ventilated fume hood.

-

Extraction and Purification: Filter the mixture to remove precipitated salts. Separate the organic layer from the aqueous layer. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

-

Final Purification: Purify the crude product by vacuum distillation to afford 1-Methyl-3-pyrrolidinol as a colorless, transparent oil. A typical yield is around 65% with >99% purity.[9]

Protocol 2: N-Methylation and Salt Formation (Route A)

This protocol describes a general procedure for the N-methylation of a pyrrolidine ester followed by hydrochloride salt formation.

-

N-Methylation: Dissolve Methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in methanol. Add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by 10% Palladium on carbon (5 mol %).

-

Hydrogenation: Place the reaction mixture in a hydrogenation vessel and subject it to a hydrogen atmosphere (typically 50 psi). Stir vigorously at room temperature for 12-18 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

-

Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol. Concentrate the combined filtrate under reduced pressure to obtain the crude 1-Methylpyrrolidine-3-carboxylic acid methyl ester.

-

Saponification (if starting from ester): Dissolve the crude ester in a mixture of methanol and water. Add sodium hydroxide (1.1 eq) and stir at room temperature for 4 hours or until the ester is fully hydrolyzed.

-

Acidification and Salt Formation: Cool the solution in an ice bath and carefully acidify to pH ~1-2 with concentrated hydrochloric acid. If the product does not precipitate, concentrate the solution in vacuo. The resulting solid or semi-solid can be triturated with a solvent like acetone or isopropanol to induce crystallization.

-

Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Conclusion

The synthesis of this compound can be achieved through several strategic routes, each with distinct advantages. For directness and scalability with commercially available precursors, N-methylation (Route A) stands out as the most practical approach. For applications demanding high stereochemical purity and where the construction of the core scaffold is necessary, asymmetric cyclization (Route B) offers a powerful and elegant solution.[6] The choice of synthesis will ultimately be guided by the specific requirements of the research or development program, balancing factors of cost, efficiency, and stereochemical control. This guide provides the foundational knowledge for chemists to make informed decisions and execute these important transformations effectively.

References

-

PrepChem.com. Synthesis of L-proline, methyl ester. Available from: [Link]

-

Organic Syntheses Procedure. L-Proline, 2-methyl-. Available from: [Link]

-

Chemical Synthesis Database. 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. Available from: [Link]

-

CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available from: [Link]

-

PubChemLite. This compound (C6H11NO2). Available from: [Link]

-

ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Available from: [Link]

-

PubChem. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598. Available from: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

-

Semantic Scholar. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

- Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar [semanticscholar.org]

- 9. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Introduction

1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a substituted pyrrolidine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. Its structural features—a tertiary amine within a five-membered ring and a carboxylic acid group—necessitate rigorous characterization to ensure identity, purity, and stability. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering researchers and drug development professionals a framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to reveal the number of unique proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. Given the hydrochloride form, the tertiary amine is expected to be protonated, which will influence the chemical shifts of adjacent protons. The spectrum would likely be acquired in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Highly deshielded proton, its presence is pH-dependent and may exchange with D₂O.[1] |

| Pyrrolidine Ring Protons (CH, CH₂) | 2.0 - 4.0 | Multiplets | Complex overlapping signals due to diastereotopicity and coupling between adjacent protons. |

| N-Methyl Protons (-NCH₃) | ~2.9 | Singlet | A distinct singlet corresponding to the three equivalent protons of the methyl group. |

| N-H Proton (-N⁺H-) | ~9.0 | Broad Singlet | The proton on the positively charged nitrogen; its visibility can depend on the solvent and water content. |

Interpretation of the Predicted ¹H NMR Spectrum

The downfield region of the spectrum is expected to be dominated by the broad singlet of the carboxylic acid proton, a characteristic feature of this functional group.[1] The protons on the pyrrolidine ring will likely present as a complex set of multiplets between 2.0 and 4.0 ppm. The proton at the C3 position, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be the most downfield of the ring protons. The N-methyl group should appear as a sharp singlet around 2.9 ppm, a typical region for such protons. The presence of the hydrochloride salt will lead to the protonation of the tertiary amine, and the resulting N⁺-H proton may appear as a broad signal, though it can undergo exchange with solvent protons, potentially broadening or disappearing.

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (-COOH) | 170 - 180 | The least shielded carbon, characteristic of a carboxylic acid. |

| Pyrrolidine Ring Carbons (C2, C5) | 55 - 65 | Carbons adjacent to the nitrogen atom. |

| Pyrrolidine Ring Carbon (C4) | 25 - 35 | The carbon beta to the nitrogen and the carboxylic acid. |

| Pyrrolidine Ring Carbon (C3) | 40 - 50 | The carbon attached to the carboxylic acid group. |

| N-Methyl Carbon (-NCH₃) | ~42 | A distinct peak for the methyl carbon. |

Interpretation of the Predicted ¹³C NMR Spectrum

The most downfield signal will be that of the carbonyl carbon of the carboxylic acid, typically found in the 170-180 ppm range. The carbons of the pyrrolidine ring will have distinct chemical shifts influenced by their proximity to the nitrogen atom and the carboxylic acid. The carbons directly bonded to the nitrogen (C2 and C5) are expected in the 55-65 ppm region. The N-methyl carbon will appear as a sharp signal around 42 ppm.

Standard Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the specific solvent and sample.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | A very broad and strong band, characteristic of the hydrogen-bonded O-H in a carboxylic acid.[1] |

| N-H Stretch (Ammonium Salt) | 2400 - 2800 | Broad, Medium | Stretching of the N⁺-H bond of the hydrochloride salt. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | C-H stretching of the pyrrolidine ring and N-methyl group. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | A very strong and sharp absorption, characteristic of the carbonyl group in a saturated carboxylic acid. |

| C-N Stretch (Amine) | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

Interpretation of the Predicted IR Spectrum

The most prominent and diagnostic feature in the IR spectrum of this compound is expected to be the very broad O-H stretching band from the carboxylic acid, appearing from 2500 to 3300 cm⁻¹.[1] Superimposed on this will be the C-H stretching vibrations. Another key absorption will be the strong, sharp C=O stretch of the carboxylic acid carbonyl group, anticipated around 1700-1730 cm⁻¹. The presence of the ammonium hydrochloride salt will likely give rise to a broad absorption in the 2400-2800 cm⁻¹ region due to the N⁺-H stretch.

Standard Experimental Protocol for IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data

For the free base, 1-Methylpyrrolidine-3-carboxylic acid (C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . The hydrochloride salt will not be observed directly in most mass spectrometry techniques. The analysis will show the mass of the protonated free base.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 130.086 | The protonated molecular ion of the free base, likely to be the molecular ion peak observed.[2] |

| [M-COOH]⁺ | 84.081 | Fragmentation resulting from the loss of the carboxylic acid group (mass 45). |

| [C₄H₈N]⁺ | 70.065 | A common fragment from the cleavage of the pyrrolidine ring. |

Interpretation of the Predicted Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 130.086.[2] Under higher energy conditions (e.g., in tandem MS or with in-source fragmentation), characteristic fragment ions would be observed. A significant fragmentation pathway would be the loss of the carboxylic acid group as a neutral radical, leading to a fragment at m/z 84. Further fragmentation of the pyrrolidine ring could lead to smaller ions.

Standard Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities before it enters the mass spectrometer.

-

Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like this.

-

Mass Analysis: Acquire the mass spectrum in a full scan mode to detect all ions within a specified m/z range (e.g., 50-500). For structural confirmation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion and fragmenting it to observe its daughter ions.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The overall workflow for the spectroscopic characterization of this compound can be visualized as follows:

Caption: Workflow for the comprehensive spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the predictive power of NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight and fragmentation analysis, researchers can confidently verify the identity and purity of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a drug discovery and development setting.

References

-

PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H11NO2). Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs underscores its significance as a "privileged scaffold."[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2] Among the vast array of pyrrolidine-based building blocks, 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0) has emerged as a particularly valuable synthon. Its inherent chirality and strategically placed functional groups—a tertiary amine, a carboxylic acid, and a chiral center—offer a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, and diverse applications in drug discovery and development, with a particular focus on neurotherapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and formulation. The hydrochloride salt of 1-Methylpyrrolidine-3-carboxylic acid is typically a solid at room temperature, and its key properties are summarized in the table below.[3]

| Property | Value | Source |

| CAS Number | 50585-87-0 | Sigma-Aldrich |

| Molecular Formula | C₆H₁₂ClNO₂ | Sigma-Aldrich[3] |

| Molecular Weight | 165.62 g/mol | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Boiling Point (of free acid) | 227.1 ± 33.0 °C at 760 mmHg | ChemSrc[4] |

| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich[3] |

| Purity (typical) | ≥ 95% | Sigma-Aldrich[3] |

Note: The melting point for the hydrochloride salt is not consistently reported across public sources. Experimental determination is recommended for precise applications.

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is a topic of significant interest in organic chemistry. Several strategies have been developed to access these valuable chiral building blocks, including asymmetric Michael additions and 1,3-dipolar cycloadditions.[1][5]

A common approach to synthesizing derivatives of pyrrolidine-3-carboxylic acid involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This method has been shown to produce highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[5]

The following diagram illustrates a generalized synthetic workflow for accessing chiral pyrrolidine-3-carboxylic acid scaffolds.

Caption: Generalized workflow for the asymmetric synthesis of chiral pyrrolidine-3-carboxylic acids.

Experimental Protocol: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of this compound is critical for its application in the synthesis of stereospecific pharmaceuticals. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed and effective method for this purpose.

Objective: To determine the enantiomeric excess (% ee) of a sample of 1-Methylpyrrolidine-3-carboxylic acid.

Materials:

-

1-Methylpyrrolidine-3-carboxylic acid sample

-

Chiral HPLC column (e.g., Chiralcel OD-H or similar polysaccharide-based column)[6]

-

HPLC grade n-hexane

-

HPLC grade isopropanol

-

Trifluoroacetic acid (TFA)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). The optimal ratio may require empirical determination.[6]

-

Sample Preparation: Prepare a standard solution of the racemic 1-Methylpyrrolidine-3-carboxylic acid in the mobile phase. Dissolve the test sample in the mobile phase at a similar concentration.

-

HPLC System Setup:

-

Injection and Data Acquisition:

-

Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

-

Inject the test sample and record the chromatogram.

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers in the test sample chromatogram.

-

Calculate the area of each peak.

-

Determine the enantiomeric excess using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

The N-Methylpyrrolidine-3-Carboxylic Acid Scaffold in Drug Design and Discovery

The structural features of this compound make it a highly attractive building block for the synthesis of a diverse range of biologically active molecules. Its utility is particularly pronounced in the development of therapeutics targeting the central nervous system (CNS).[7][8]

A Privileged Scaffold for CNS Drug Discovery

The design of CNS-active drugs is fraught with challenges, primarily the need to cross the blood-brain barrier (BBB). This necessitates a careful balance of physicochemical properties, including lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. The N-methylpyrrolidine moiety contributes favorably to these parameters, often enhancing the potential for BBB penetration.[9]

The pyrrolidine scaffold's conformational flexibility allows it to adopt various spatial arrangements, enabling it to bind to a wide range of biological targets with high specificity. The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[1]

Applications in the Synthesis of Neurotherapeutics

Derivatives of 1-Methylpyrrolidine-3-carboxylic acid have been incorporated into a variety of compounds investigated for the treatment of neurological and psychiatric disorders. The pyrrolidine-3-carboxylic acid core can serve as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to potent and selective interactions with receptors and enzymes in the CNS.[7]

The following diagram illustrates the central role of the 1-Methylpyrrolidine-3-carboxylic acid scaffold in the synthesis of a hypothetical CNS drug candidate.

Caption: Synthetic workflow illustrating the use of the title compound in generating a CNS drug candidate.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in pharmaceutical research and development. Its unique structural and physicochemical properties make it particularly well-suited for the synthesis of CNS-active compounds. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the design and discovery of novel therapeutics. As the demand for innovative treatments for neurological disorders continues to grow, the strategic use of scaffolds like 1-Methylpyrrolidine-3-carboxylic acid will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.

- ChemSrc. (2025). (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID. ChemSrc.

- National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine. PubChem.

- ChemicalBook. (n.d.). 1-methyl-pyrrolidine-3-carboxylic acid hydrochloride. ChemicalBook.

- Chem-Impex. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid. Chem-Impex.

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- ChemicalBook. (2025). 1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID. ChemicalBook.

- Chemical Synthesis Database. (2025). 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid.

- Google Patents. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids.

- ChemicalBook. (n.d.). (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1H NMR. ChemicalBook.

- ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum. ChemicalBook.

- PubChemLite. (n.d.). This compound (C6H11NO2). PubChemLite.

- ChemicalBook. (n.d.). 1-METHYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. PubChem.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- BLD Pharm. (n.d.). (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride. BLD Pharm.

- White Rose Research Online. (n.d.). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online.

- Google Patents. (n.d.). Preparation method of N-methylpyrrolidine.

- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

- Google Patents. (n.d.). Process for the preparation of 1-methylpyrrolidin-3-ol.

- ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.

- Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (n.d.). Knowledge-Based, Central Nervous System (CNS)

- National Center for Biotechnology Information. (n.d.).

- CNR-IRIS. (2025).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 50585-87-0 [sigmaaldrich.com]

- 4. CAS#:952484-58-1 | (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 9. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the pyrrolidine scaffold in drug discovery

A Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry. Its significance stems not from its simplicity, but from its profound stereochemical and conformational complexity. The non-planar, puckered structure and the potential for multiple stereocenters grant pyrrolidine derivatives access to a vast and intricate three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][2][3][[“]] This guide provides an in-depth exploration of the pyrrolidine scaffold's biological significance, delving into its structural nuances, its prevalence in approved therapeutics, and its role in modulating a wide spectrum of pharmacological activities. We will examine its application across key therapeutic areas, supported by quantitative data, mechanistic diagrams, and detailed synthetic methodologies, offering researchers and drug development professionals a comprehensive resource to leverage this versatile scaffold in their discovery programs.

The Pyrrolidine Motif: A Privileged Scaffold in Medicinal Chemistry

Physicochemical Properties and Structural Uniqueness

The pyrrolidine ring, or tetrahydropyrrole, is more than just a cyclic secondary amine. Its saturated, sp³-hybridized carbon atoms confer a distinct three-dimensional geometry that stands in contrast to its flat, aromatic counterpart, pyrrole.[1][2] This non-planarity is a cornerstone of its utility in drug design. Key properties that define its role as a privileged scaffold include:

-

Three-Dimensionality: The ring exists in puckered conformations, a phenomenon known as "pseudorotation," which allows it to present substituents in precise spatial orientations for optimal target engagement.[1][2][3]

-

Stereochemical Richness: With up to four potential stereogenic centers, a single pyrrolidine core can give rise to a multitude of distinct stereoisomers, each with a potentially unique biological profile.[3][5]

-

Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.3) can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[6]

-

Synthetic Tractability: The scaffold can be readily synthesized or derived from abundant chiral precursors like L-proline and L-hydroxyproline, making it an accessible building block for creating diverse chemical libraries.[7][8]

Prevalence in Nature and Approved Drugs

The pyrrolidine scaffold is a recurring motif in a multitude of natural products and FDA-approved drugs, underscoring its evolutionary selection and therapeutic validation.[2][5] Nature utilizes the pyrrolidine ring in vital molecules such as the amino acid L-proline, which is fundamental to protein structure, and in a wide array of alkaloids like nicotine and hygrine.[5][6]

In the pharmaceutical landscape, the pyrrolidine ring is a key component in numerous blockbuster drugs across various therapeutic classes, demonstrating its versatility and acceptance by biological systems.[9][10]

| Drug Name | Therapeutic Class | Significance of Pyrrolidine Moiety |

| Captopril / Enalapril | Antihypertensive (ACE Inhibitor) | The pyrrolidine ring mimics the proline residue of the natural substrate of Angiotensin-Converting Enzyme (ACE).[10] |

| Levetiracetam | Anticonvulsant | Binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[11] |

| Clindamycin | Antibacterial | A lincosamide antibiotic where the pyrrolidine-containing proline analog is crucial for its antibacterial activity.[10] |

| Telaprevir / Ombitasvir | Antiviral (HCV Protease Inhibitor) | Forms a key part of the peptidomimetic structure that inhibits the HCV NS3/4A serine protease.[12] |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | The cyanopyrrolidine moiety is essential for its mechanism-based inhibition of Dipeptidyl Peptidase-4.[8] |

| Aniracetam | Nootropic (Cognitive Enhancer) | A member of the racetam family, characterized by a 2-pyrrolidinone core, believed to modulate neurotransmission.[11] |

A Spectrum of Therapeutic Applications

The structural versatility of the pyrrolidine scaffold has enabled its application in a remarkable range of therapeutic areas.

Antiviral Activity

Pyrrolidine derivatives have proven to be particularly effective as antiviral agents, most notably in the treatment of Hepatitis C Virus (HCV) and, more recently, as potential inhibitors for coronaviruses.[8][12] Their success often lies in their ability to act as peptidomimetics, inhibiting viral proteases that are essential for viral replication.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The HCV NS3/4A protease is a viral enzyme crucial for cleaving the viral polyprotein into mature, functional proteins. Pyrrolidine-based inhibitors like Telaprevir are designed to mimic the transition state of this cleavage process, binding tightly to the active site and blocking its function.

Caption: Pyrrolidine inhibitors block HCV replication by inhibiting the NS3/4A protease.

Anticancer Activity

The pyrrolidine scaffold is a common feature in molecules designed to combat cancer.[13][14] These compounds can target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis, by inhibiting key enzymes like kinases or by disrupting protein-protein interactions. Spirooxindole-pyrrolidine hybrids, for example, have shown significant anti-proliferative activity.[13]

| Compound Class | Target/Mechanism | Cancer Cell Line | IC₅₀ |

| Spiro[pyrrolidine-3,3′-oxindoles] | Apoptosis induction | MCF-7 (Breast) | 0.42 - 0.78 µM[14] |

| Spiro[pyrrolidine-3,3′-oxindoles] | Apoptosis induction | HT-29 (Colon) | 0.39 - 0.92 µM[14] |

| Pyrrolidine Sulfonamides | DPP-IV Inhibition | - | 11.32 µM[10] |

| Thiosemicarbazone-pyrrolidine Cu(II) complexes | Antiproliferative | SW480 (Colon) | 0.99 µM[9] |

Neuropharmacology

Pyrrolidine derivatives have made a significant impact on the treatment of central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with CNS targets is a key advantage.

-

Anticonvulsants: Levetiracetam, a pyrrolidinone derivative, is a widely used antiepileptic drug.[11][15] Its unique mechanism, binding to synaptic vesicle protein 2A (SV2A), modulates neurotransmitter release and reduces neuronal hyperexcitability.

-

Neuroprotection: Certain pyrrolidine derivatives have shown neuroprotective effects in models of ischemic stroke and Alzheimer's disease.[16][17] Mechanisms include sodium channel blockade and inhibition of acetylcholinesterase, which helps to restore acetylcholine levels in the brain.[16][17]

-

Nootropics: The racetam family of drugs, built around a 2-pyrrolidinone core, are used as cognitive enhancers.[6]

Caption: Levetiracetam modulates neurotransmission by binding to the SV2A protein.

Anti-inflammatory and Analgesic Activity

Pyrrolidine derivatives have been developed as potent inhibitors of enzymes involved in inflammation and pain signaling pathways.[18][19] For example, pyrrolidine amides have been designed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA).[18] By inhibiting NAAA, these compounds increase endogenous PEA levels, leading to an anti-inflammatory effect.

Synthesis and Structure-Activity Relationships (SAR)

Key Synthetic Strategies

The construction of functionalized pyrrolidines is a central task in medicinal chemistry. Two primary strategies dominate the field:

-

Functionalization of Chiral Precursors: This approach leverages the readily available chiral pool of L-proline and 4-hydroxy-L-proline. The existing stereocenters are preserved while the ring is functionalized, providing a direct route to enantiomerically pure products.[7][20]

-

De Novo Ring Construction: Cyclization reactions are used to build the pyrrolidine ring from acyclic precursors. The [3+2] cycloaddition of azomethine ylides with alkenes is a particularly powerful method for creating highly substituted pyrrolidines with excellent stereocontrol.[21]

Caption: Key strategies for synthesizing functionalized pyrrolidine scaffolds.

Representative Protocol: Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of a substituted pyrrolidine via the reaction of an azomethine ylide (generated in situ from an imine) with an electron-deficient alkene.

Step 1: In situ generation of the Azomethine Ylide

-

To a solution of an α-amino acid ester (e.g., methyl sarcosinate) (1.0 eq) in a dry, aprotic solvent (e.g., Toluene, 20 mL) under an inert atmosphere (N₂), add an aldehyde (e.g., paraformaldehyde) (1.1 eq).

-

Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove water formed during the reaction.

-

Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours). The resulting solution contains the azomethine ylide.

Step 2: [3+2] Cycloaddition Reaction

-

Cool the solution containing the azomethine ylide to room temperature.

-

Add the electron-deficient alkene (e.g., dimethyl maleate) (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the cycloaddition can be monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolidine product.

Step 4: Characterization

-

Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

Decoding the Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency and selectivity of pyrrolidine-based drug candidates. Key insights have revealed that:

-

Stereochemistry is Paramount: The spatial orientation of substituents dramatically affects binding affinity. Different stereoisomers of the same compound can exhibit vastly different biological activities, from potent agonist to inactive or even antagonist.[3][22]

-

Substituents at C-4: Modifications at the C-4 position can influence the puckering of the ring (endo vs. exo conformation), which in turn affects how other substituents are presented to the target protein.[2]

-

N-Substitution: The nitrogen atom is a common point for modification. Altering the substituent on the nitrogen can modulate basicity, lipophilicity, and introduce new vectors for interacting with the target.[23]

-

Lipophilicity and Polarity: Small, lipophilic substituents are often preferred for optimal potency in certain targets, while the introduction of polar groups can improve solubility and pharmacokinetic properties.[18]

Future Perspectives and Conclusion

The pyrrolidine scaffold is firmly established as a cornerstone of medicinal chemistry and drug discovery. Its unique three-dimensional structure, stereochemical diversity, and synthetic accessibility have made it an indispensable tool for developing novel therapeutics.[1][9] Future research will likely focus on leveraging this scaffold in new modalities, such as PROTACs and covalent inhibitors, where its ability to precisely orient functional groups in 3D space is a significant advantage. The continued exploration of novel synthetic methodologies to access increasingly complex and diverse pyrrolidine derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. The evidence is clear: the humble five-membered ring is, and will remain, a giant in the world of pharmacology.

References

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Poyraz, S., Belveren, S., Gökçe, B., Durgun, M., Çevik, U. A., & Kaya, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245787. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Raimondi, M. V., Li Petri, G., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Bonomo, R. A., et al. (2018). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antimicrobial Agents and Chemotherapy, 62(11), e01265-18. [Link]

-

Wang, J., et al. (2016). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 59(17), 7953-7968. [Link]

-

Bohrium. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Kumar, A., & Singh, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. [Link]

-

Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmaceutical and Biomedical Research, 9(1), 74-87. [Link]

-

Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234. [Link]

-

Serebryannikova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6683. [Link]

-

Kumar, M., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Future Medicinal Chemistry, 17(9), 839-858. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. ResearchGate. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

ResearchGate. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

-

Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(5), 653-655. [Link]

-

Serebryannikova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Approved drugs based on 2‐pyrrolidone core and the bioactive compounds. ResearchGate. [Link]

-

Serebryannikova, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Paluch, K., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. International Journal of Molecular Sciences, 21(21), 8343. [Link]

-

Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

-

Singh, T., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Consensus. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. drugs.com [drugs.com]

- 16. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]